molecular formula C9H6BrNS B1277947 2-Bromo-4-phenylthiazole CAS No. 57516-16-2

2-Bromo-4-phenylthiazole

Cat. No. B1277947
CAS RN: 57516-16-2
M. Wt: 240.12 g/mol
InChI Key: WUZLTINVLOBXQS-UHFFFAOYSA-N
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Description

2-Bromo-4-phenylthiazole is a synthetic compound with the molecular formula C9H6BrNS . It belongs to the group of thiazole derivatives .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-phenylthiazole consists of a thiazole ring attached to a phenyl group and a bromine atom . The InChI string is InChI=1S/C9H6BrNS/c10-9-11-8 (6-12-9)7-4-2-1-3-5-7/h1-6H .


Physical And Chemical Properties Analysis

2-Bromo-4-phenylthiazole has a molecular weight of 240.12 g/mol . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 238.94043 g/mol . Its topological polar surface area is 41.1 Ų .

Scientific Research Applications

Antifungal Applications in Agriculture

Summary of the Application

Phenylthiazole derivatives, including 2-Bromo-4-phenylthiazole, have been found to be excellent antifungal agents. They are used to control crop diseases, which pose a serious threat to global crop production and quality .

Methods of Application

45 phenylthiazole derivatives containing an acylhydrazone moiety were designed and synthesized by the principle of active substructure splicing .

Results or Outcomes

Most of these compounds exhibited excellent antifungal activities against M. oryzae and C. camelliaet at 25 μg/mL. In particular, compounds E4, E10, E14, E17, E23, E26, and E27 showed the inhibition rate of more than 80% against M. oryzae, with EC 50 values of 1.66, 2.01, 2.26, 1.45, 1.50, 1.29, and 2.65 μg/mL, respectively .

Multitargeted Bioactive Molecules in Medicinal Chemistry

Summary of the Application

2,4-Disubstituted thiazoles, including 2-Bromo-4-phenylthiazole, are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Methods of Application

Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .

Results or Outcomes

The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .

Anticancer Drug Discovery

Summary of the Application

2-Aminothiazole derivatives, including 2-Bromo-4-phenylthiazole, have shown potential in anticancer drug discovery . They are being investigated as small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects .

Methods of Application

The development of these compounds involves the synthesis of 2-aminothiazole derivatives and evaluation of their biological activities .

Results or Outcomes

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research. This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Antimicrobial Activity

Summary of the Application

A series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized for their potential antimicrobial activity .

Methods of Application

These compounds were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .

Results or Outcomes

Most of the tested compounds showed moderate inhibitory activities against both Gram‐positive and ‐negative bacteria compared with reference drugs . The synthesized compounds exhibited excellent antifungal inhibition with MIC values ranging between 0.25 and 32 μg/mL .

Safety And Hazards

2-Bromo-4-phenylthiazole is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the GHS classification . It is toxic if swallowed and causes serious eye damage . Precautionary measures include avoiding eating, drinking, or smoking when using this product, wearing eye protection, and washing skin thoroughly after handling .

properties

IUPAC Name

2-bromo-4-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZLTINVLOBXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432844
Record name 2-Bromo-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-phenylthiazole

CAS RN

57516-16-2
Record name 2-Bromo-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57516-16-2
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-phenylthiazol-2(3H)-one (300 mg, 1.7 mmol) and POBr3 (4.85 g, 17.0 mmol) was heated to 100° C. in a sealed tube for 10 h. The reaction mixture was poured in ice water and the organic product was extracted with EtOAc. The combined extracts were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluant 1% EtOAc in petroleum ether) to get 2-bromo-4-phenylthiazole (300 mg, yield 73%) as light brown colored liquid. 1H NMR (300 MHz, CDCl3) δ 7.88-7.85 (m, 2H), 7.46-7.35 (m, 4H). MS (ESI) m/z: Calculated for C9H6BrNS: 240.94. found: 242.0 (M+H)+
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
4.85 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
AS Bunev, YI Rudakova, VE Statsyuk… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title molecule, C9H6BrNS, the planes of the 2-bromo-1,3-thiazole and phenyl rings are inclined at 7.45 (10) with respect to each other. In the crystal, molecules related by a centre …
Number of citations: 2 scripts.iucr.org
G Chelucci, S Baldino, A Ruiu - The Journal of Organic Chemistry, 2012 - ACS Publications
… In the series of the heteropentalenes with two heteroatoms, 2-bromo-4-phenylthiazole was hydrodehalogenated efficiently by method B (entry 16). Methods B and D were also …
Number of citations: 44 pubs.acs.org
G Chelucci, S Figus - Journal of Molecular Catalysis A: Chemical, 2014 - Elsevier
… In the series of the heteropentalenes with two heteroatoms, 2-bromo-4-phenylthiazole 11a was hydrodehalogenated efficiently by method E (entry 1, Table 11). Methods E and D were …
Number of citations: 33 www.sciencedirect.com
RJ Mullins, AM Azman - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
… While the yield for the Sonogashira reaction of 2-bromo-4phenylthiazole (126) with trimethylacetylene to afford 127 was moderate (36% after desilylation), the coupling of 4-…
Number of citations: 3 www.sciencedirect.com
H Cui, R Baur, C Le Chapelain, C Dubiella… - …, 2017 - Wiley Online Library
… Suzuki coupling with 2-bromo-4-phenylthiazole and subsequent amination13 yielded the 2-aminoquinoline derivative, which was reacted with cyclohexyl-substituted succinic anhydride …
M Pieroni, B Wan, S Cho, SG Franzblau… - European journal of …, 2014 - Elsevier
… The synthesis of compounds 4o–r was accomplished starting from the common precursor 2-bromo-4-phenylthiazole 23, obtained in a two-steps procedure from the corresponding …
Number of citations: 74 www.sciencedirect.com
M Kono, T Matsumoto, T Kawamura… - Bioorganic & medicinal …, 2013 - Elsevier
… A mixture of N-Boc-piperazine (25.4 g, 136 mmol), 2-bromo-4-phenylthiazole (16.4 g, 68.2 mmol), potassium carbonate (9.43 g, 68.2 mmol), and DMF (230 mL) was stirred at 120 C for …
Number of citations: 46 www.sciencedirect.com
B Bestgen, I Kufareva, W Seetoh, C Abell… - Journal of medicinal …, 2019 - ACS Publications
Protein CK2 has gained much interest as an anticancer drug target in the past decade. We had previously described the identification of a new allosteric site on the catalytic α-subunit, …
Number of citations: 16 pubs.acs.org
A Arora - 2018 - search.proquest.com
We have conducted a systematic study of photocatalyst-mediated electron transfer from amines to 2-haloazoles with a particular interest in the nature, reactivity, and utility of the …
Number of citations: 2 search.proquest.com
M Rathnayake - 2020 - search.proquest.com
Visible light photocatalysis has become a powerful synthetic tool that can be used to promote various functional group transformations through the use of visible light as a green and …
Number of citations: 3 search.proquest.com

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